molecular formula C13H18ClN3O2S B1417934 2-morpholin-4-yl-2-oxoethyl N'-phenylimidothiocarbamate hydrochloride CAS No. 1056030-40-0

2-morpholin-4-yl-2-oxoethyl N'-phenylimidothiocarbamate hydrochloride

Cat. No. B1417934
M. Wt: 315.82 g/mol
InChI Key: CWKFJZBJELNNKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-morpholin-4-yl-2-oxoethyl N'-phenylimidothiocarbamate hydrochloride, also known as PHEN, is a chemical compound that has been extensively studied for its potential therapeutic properties. PHEN has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of related compounds, such as 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, provide insights into the structural and chemical properties of morpholine derivatives. These compounds are synthesized through complex chemical reactions and characterized using NMR, IR, Mass spectral studies, and X-ray diffraction, elucidating their molecular structure and confirming their composition. Such compounds have been explored for their biological activities, including antibacterial, antioxidant, anti-TB, anti-diabetic, and potential in molecular docking studies, highlighting their significance in medicinal chemistry and drug design (Mamatha S.V et al., 2019).

Biological Activities

The study of morpholine derivatives extends into biological activities, where compounds like 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride show high affinity and oral activity as h-NK(1) receptor antagonists. Such compounds demonstrate efficacy in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression, showcasing the therapeutic potential of morpholine derivatives in treating various disorders (Timothy Harrison et al., 2001).

Antimicrobial and Anticancer Properties

Further research into morpholine derivatives, such as the synthesis of new 1‐(2‐aryl‐2‐oxoethyl)‐2‐[(morpholine‐4‐yl)thioxomethyl]benzimidazole derivatives, reveals their potential as anticancer agents. These compounds exhibit considerable selectivity against certain cancer cell lines, indicating the potential for developing new therapeutic agents from morpholine-based compounds for cancer treatment (L. Yurttaş et al., 2013).

Antifungal Agents

The identification of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as fungicidal agents against Candida species, and characterized by antifungal activity against Aspergillus species, underlines the broad-spectrum antifungal properties of morpholine derivatives. These findings underscore the potential of morpholine-based compounds in addressing fungal infections, highlighting their role in developing new antifungal therapies (D. Bardiot et al., 2015).

properties

IUPAC Name

(2-morpholin-4-yl-2-oxoethyl) N'-phenylcarbamimidothioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S.ClH/c14-13(15-11-4-2-1-3-5-11)19-10-12(17)16-6-8-18-9-7-16;/h1-5H,6-10H2,(H2,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKFJZBJELNNKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC(=NC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-morpholin-4-yl-2-oxoethyl N'-phenylimidothiocarbamate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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